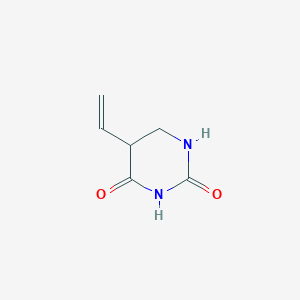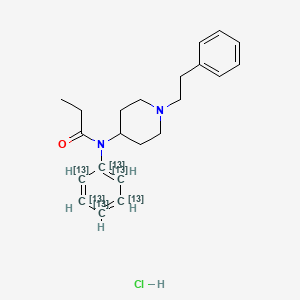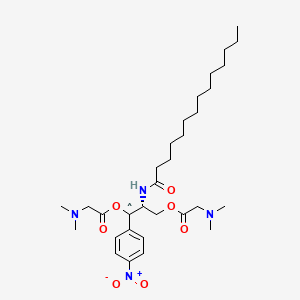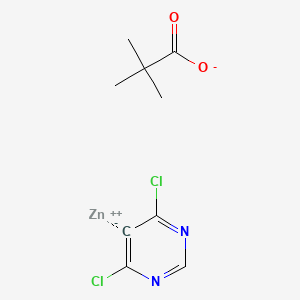
zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is a chemical compound with the molecular formula C9H10Cl2N2O2Zn It is a zinc complex of 4,6-dichloro-5H-pyrimidin-5-ide and 2,2-dimethylpropanoate
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate typically involves the reaction of 4,6-dichloropyrimidine with zinc salts in the presence of 2,2-dimethylpropanoic acid. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.
Coordination Reactions: The zinc center can coordinate with various ligands, forming different complexes.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: In some cases, catalysts like palladium or copper may be used to facilitate the reactions.
Major Products Formed:
Substituted Pyrimidines: Products where the chlorine atoms are replaced by other functional groups.
Zinc Complexes: Various coordination complexes depending on the ligands used.
Chemistry:
Catalysis: The compound can be used as a catalyst in organic reactions, particularly in cross-coupling reactions.
Material Science: It may be used in the synthesis of advanced materials with specific properties.
Biology and Medicine:
Antimicrobial Agents: Potential use in developing new antimicrobial compounds.
Drug Development: As a scaffold for designing new drugs with improved efficacy and reduced side effects.
Industry:
Agriculture: Possible applications in the development of agrochemicals.
Electronics: Use in the fabrication of electronic components due to its unique properties.
作用机制
The mechanism of action of zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate involves its ability to coordinate with various biological molecules. The zinc center can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
相似化合物的比较
4,6-Dichloropyrimidine: A precursor in the synthesis of the compound.
Zinc Acetate: Another zinc complex with different ligands.
2,2-Dimethylpropanoic Acid: A component of the compound.
Uniqueness: Zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is unique due to its specific combination of zinc, pyrimidine, and dimethylpropanoate. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C9H10Cl2N2O2Zn |
|---|---|
分子量 |
314.5 g/mol |
IUPAC 名称 |
zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C5H10O2.C4HCl2N2.Zn/c1-5(2,3)4(6)7;5-3-1-4(6)8-2-7-3;/h1-3H3,(H,6,7);2H;/q;-1;+2/p-1 |
InChI 键 |
BVWJWCPXIXFNNF-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C(=O)[O-].C1=NC(=[C-]C(=N1)Cl)Cl.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349671.png)

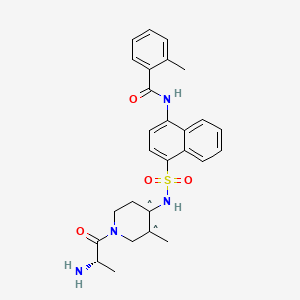
![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12349688.png)
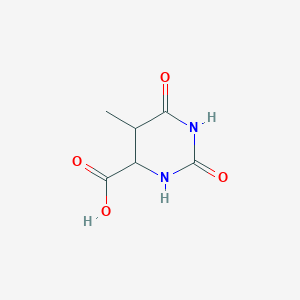

![Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester](/img/structure/B12349706.png)
![5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid](/img/structure/B12349708.png)
